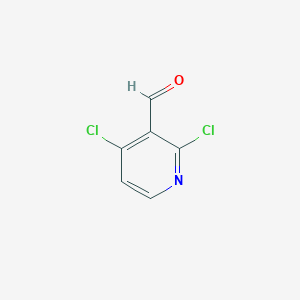

2,4-Dichloronicotinaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBHJHIZHNTJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567608 | |

| Record name | 2,4-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134031-24-6 | |

| Record name | 2,4-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to 2,4-Dichloronicotinaldehyde: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloronicotinaldehyde (CAS No. 134031-24-6), a pivotal chemical intermediate in the synthesis of complex pharmaceutical compounds. This document details its chemical and physical properties, established synthesis methodologies, and key chemical reactions. Experimental protocols for its synthesis are provided, and logical diagrams illustrating the synthetic and reactivity pathways are included to facilitate a deeper understanding for researchers in organic synthesis and medicinal chemistry. It is important to distinguish this compound from the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), as they are structurally and functionally distinct.

Chemical and Physical Properties

This compound is a substituted pyridine derivative containing both an aldehyde functional group and two chlorine atoms. These features make it a versatile building block in organic synthesis.[1] Its core properties are summarized below.

| Property | Value | Reference |

| CAS Number | 134031-24-6 | [2][3] |

| IUPAC Name | 2,4-dichloropyridine-3-carbaldehyde | [1] |

| Synonyms | 2,4-Dichloropyridine-3-carboxaldehyde | [2][3] |

| Molecular Formula | C₆H₃Cl₂NO | [2][3] |

| Molecular Weight | 176.00 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 70-75 °C | [1][3] |

| Boiling Point | 261.8 °C at 760 mmHg | [1] |

| Solubility | No data available |

Synthesis Methodologies

The primary route for synthesizing this compound involves the directed ortho-metalation (DoM) of 2,4-dichloropyridine. This is achieved through lithiation, followed by quenching with an appropriate electrophile to introduce the aldehyde group.[1] Both traditional batch and modern continuous flow processes have been developed for its production.

Experimental Protocols

a) Batch Synthesis Protocol:

The conventional batch synthesis of this compound is performed under cryogenic conditions to ensure the stability of the reactive organolithium intermediate.[4]

-

Step 1: Preparation of LDA Solution: A solution of n-butyllithium (n-BuLi) in hexanes is added to a solution of diisopropylamine (i-Pr₂NH) in tetrahydrofuran (THF) at a temperature between -30 °C and 0 °C to generate a lithium diisopropylamide (LDA) solution in situ.

-

Step 2: Lithiation: Commercially available 2,4-dichloropyridine is treated with the prepared LDA solution at approximately -70 °C. This strong, non-nucleophilic base selectively deprotonates the pyridine ring at the 3-position, generating the 3-pyridyllithium intermediate.[4]

-

Step 3: Quenching (Formylation): The organolithium intermediate is then quenched with N,N-dimethylformamide (DMF).

-

Step 4: Work-up and Isolation: The reaction is worked up to afford the desired this compound. This process has been reported to yield the product in 70% at a kilogram scale.

b) Continuous Flow Synthesis Protocol:

To address the challenges of cryogenic conditions and the instability of the organolithium intermediate in batch processing, a continuous flow process has been developed.[4] This method allows for better temperature control and safer handling of the reactive species.

-

Step 1: In-situ LDA Formation: Solutions of n-BuLi and i-Pr₂NH in THF are pumped through a Y-mixer with a short residence time (e.g., 20-30 seconds) to generate the LDA solution continuously.

-

Step 2: Continuous Lithiation: The LDA solution is then mixed with a solution of 2,4-dichloropyridine in a tubular reactor. A key advantage of the flow process is the ability to conduct this step at significantly higher temperatures, typically between -30 °C and -20 °C, compared to the -70 °C required for the batch process.[4]

-

Step 3: Continuous Quenching: The resulting stream containing the 3-pyridyllithium intermediate is then continuously mixed with a stream of DMF in another reactor to perform the formylation.

-

Step 4: Collection and Isolation: The product stream is collected and subjected to standard work-up and isolation procedures.

Caption: Comparison of Batch vs. Continuous Flow Synthesis.

Chemical Reactivity and Applications

This compound serves as a versatile precursor for constructing more complex nitrogen-containing heterocyclic compounds.[1] Its reactivity is centered around the aldehyde group and the two chlorine substituents on the pyridine ring. This dual reactivity makes it a valuable reagent for medicinal chemists.[1]

-

Reactions of the Aldehyde Group: The aldehyde functional group can readily undergo nucleophilic addition and condensation reactions.[1] It can also be reduced to a primary alcohol, (2,4-dichloropyridin-3-yl)methanol, or oxidized to the corresponding carboxylic acid, 2,4-Dichloronicotinic acid.[1]

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution. Generally, the C4 position is more reactive towards nucleophiles than the C2 position.[1] This regioselectivity is influenced by the electron-withdrawing nature of the aldehyde group at C3 and the pyridine nitrogen. The specific outcome can be tuned by the choice of nucleophile, solvent, and reaction temperature.[1]

A notable application of this compound is in the synthesis of the reversible Bruton's tyrosine kinase (BTK) inhibitor, GDC-0853. In this synthesis, it undergoes a palladium-catalyzed Buchwald-Hartwig amination reaction.

Caption: Key Reactivity Pathways of this compound.

Biological Activity

There is currently a lack of published data on the specific biological activities or signaling pathway interactions of this compound itself. Its primary role described in the scientific literature is that of a synthetic intermediate.

It is critical to differentiate This compound (CAS 134031-24-6) from the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D; CAS 94-75-7) . The latter is a synthetic auxin that has been extensively studied for its biological effects as a plant growth regulator. The two compounds are structurally distinct and have different applications and toxicological profiles.

Safety Information

This compound is classified as a hazardous substance.

-

Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[2]

-

Signal Word: Warning.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: Users should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area and follow standard laboratory safety protocols.[2]

Conclusion

This compound is a high-value chemical intermediate with demonstrated utility in the synthesis of complex pharmaceutical agents. Its defined synthesis protocols, particularly the advancements in continuous flow manufacturing, enhance its accessibility for research and development. The compound's dual reactivity, stemming from its aldehyde group and chloro-substituents, provides chemists with a versatile scaffold for molecular diversification. While direct biological data on the compound is scarce, its importance as a building block in drug discovery is well-established. Future research may explore the potential biological activities of novel compounds derived from this versatile intermediate.

References

physical and chemical properties of 2,4-Dichloronicotinaldehyde

An In-depth Technical Guide to 2,4-Dichloronicotinaldehyde

Introduction

This compound is a highly valued chemical intermediate in the fields of organic synthesis and pharmaceutical research.[1] Its molecular structure, which incorporates a pyridine ring substituted with two chlorine atoms and an aldehyde functional group, renders it a versatile precursor for the synthesis of more complex nitrogen-containing heterocyclic compounds.[1] Researchers utilize this compound in a variety of synthetic pathways, particularly in the development of novel pharmaceutical agents.[1] The reactivity of both the aldehyde group and the chloro-substituents allows for significant molecular diversification, making it a critical reagent for medicinal chemists.[1]

This technical guide provides a comprehensive overview of the , detailed experimental protocols, and key reactivity pathways.

Physical and Chemical Properties

The are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,4-dichloropyridine-3-carbaldehyde | [1] |

| Synonyms | 2,4-Dichloropyridine-3-carboxaldehyde | [2] |

| CAS Number | 134031-24-6 | [1][3] |

| Molecular Formula | C₆H₃Cl₂NO | [3][4] |

| Molecular Weight | 176.00 g/mol | [1] |

| Appearance | Solid | [2] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 66 – 75 °C | [3][5] |

| Boiling Point | 261.8 °C at 760 mmHg | [3] |

| Predicted Boiling Point | 268.2 ± 35.0 °C | [4] |

| Predicted Density | 1.488 ± 0.06 g/cm³ | [4] |

| Refractive Index | 1.608 | [3] |

| Solubility | No data available |

Chemical Reactivity and Signaling Pathways

The chemical behavior of this compound is dictated by its three functional components: the aldehyde group, the two chlorine substituents, and the pyridine ring.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to both reduction and oxidation and can participate in various nucleophilic addition and condensation reactions.[1]

-

Reduction: The aldehyde can be readily reduced to a primary alcohol, (2,4-dichloropyridin-3-yl)methanol, using common reducing agents. This is a frequent step in the synthesis of more complex molecules.[1]

-

Oxidation: Oxidation of the aldehyde group yields 2,4-Dichloronicotinic acid, another valuable synthetic intermediate.[1]

Reactivity of the Dichloropyridine Ring

The chlorine atoms at the C2 and C4 positions of the pyridine ring are susceptible to nucleophilic substitution.[1] The regioselectivity of this substitution is influenced by the electron-withdrawing aldehyde group at the C3 position.[1]

-

Regioselectivity: Generally, the C4 position is more reactive towards nucleophiles than the C2 position.[1] The specific outcome can be influenced by the nature of the attacking nucleophile, temperature, and solvent.[1]

Caption: Key chemical reactions of this compound.

Experimental Protocols

Synthesis of this compound via Lithiation

The primary method for synthesizing this compound involves the lithiation of 2,4-dichloropyridine followed by formylation.[1]

Materials:

-

2,4-Dichloropyridine

-

Lithium diisopropylamide (LDA)

-

Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dichloropyridine in anhydrous THF in a round-bottom flask.

-

Cool the solution to approximately -70 °C using a low-temperature bath.[1]

-

Slowly add a solution of LDA to the cooled mixture while stirring. The LDA acts as a strong, non-nucleophilic base to deprotonate the pyridine ring, generating a 3-pyridyllithium intermediate.[1]

-

After the addition is complete, stir the reaction mixture at -70 °C for a specified time to ensure complete formation of the lithiated intermediate.[1]

-

Slowly add DMF to the reaction mixture. The DMF serves as the electrophile to introduce the aldehyde functional group.[1]

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography.

Caption: Workflow for the synthesis of this compound.

Analytical Methodology

Characterization and purity assessment of this compound can be performed using standard analytical techniques.

Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing the purity of the volatile compound. The oven temperature can be programmed with a gradient (e.g., 80°C to 320°C) to separate compounds based on their boiling points.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for purity assessment and reaction monitoring.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. While specific experimental data for this compound is not widely published, ¹H and ¹³C NMR would be essential for full characterization.[6]

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the aldehyde C=O stretch.

Caption: General analytical workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (IR, MS) for this compound are not widely available in public databases.[6] Experimental acquisition of this data is recommended for comprehensive characterization. Predicted NMR data for similar compounds suggest the aldehyde proton would appear around δ 10.4 ppm in ¹H NMR, and the carbonyl carbon around δ 185 ppm in ¹³C NMR.[6]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Category | Information | Source(s) |

| Signal Word | Warning | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [2] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2, Skin Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 | [2] |

| Target Organs | Respiratory system | [2] |

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

Structural Analysis and Characterization of 2,4-Dichloronicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2,4-Dichloronicotinaldehyde (CAS No. 134031-24-6). Due to the limited availability of direct experimental spectroscopic data in public databases, this document leverages data from structurally analogous compounds and fundamental principles of spectroscopic analysis to present a detailed, albeit partially predictive, characterization. This guide is intended to serve as a valuable resource for researchers utilizing this versatile chemical intermediate in organic synthesis and pharmaceutical development.[1] The reactivity of its aldehyde group and the potential for nucleophilic substitution of its chlorine atoms make it a key building block for a diverse range of heterocyclic compounds.[1]

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 2,4-dichloropyridine-3-carbaldehyde, is a solid at room temperature.[2]

| Property | Value | Source |

| CAS Number | 134031-24-6 | [1][2] |

| IUPAC Name | 2,4-dichloropyridine-3-carbaldehyde | [1] |

| Synonyms | 2,4-Dichloropyridine-3-carboxaldehyde | [2] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| Melting Point | 70-74 °C | [2] |

Synthesis

The primary synthetic route to this compound involves the ortho-formylation of 2,4-dichloropyridine.[1] This is typically achieved through a lithiation reaction at low temperatures, followed by quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2,4-dichloropyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation.

-

N,N-Dimethylformamide (1.5 equivalents) is then added dropwise, again ensuring the temperature remains below -70 °C.

-

The reaction is stirred at -78 °C for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

References

Spectroscopic Profile of 2,4-Dichloronicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichloronicotinaldehyde (CAS No. 134031-24-6), a key intermediate in organic synthesis. Due to the limited availability of experimentally derived public data for this specific compound, this guide combines known data with predicted values based on analogous structures to offer a robust resource for researchers. The methodologies for obtaining such spectroscopic data are also detailed.

Summary of Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is important to note that while some NMR data is available, comprehensive experimental IR and MS data are not widely published. Therefore, the IR and MS data are largely predictive, based on the known behavior of similar functional groups and molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~10.4 | Singlet | 1H | Aldehyde (CHO) | CDCl3 |

| ~8.6 | Doublet | 1H | H-6 (Aromatic) | CDCl3 |

| ~7.5 | Doublet | 1H | H-5 (Aromatic) | CDCl3 |

Note: Chemical shifts are estimations based on analogous compounds like 2,4-dichlorobenzaldehyde and other substituted pyridines. The aldehyde proton is expected to be significantly downfield due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.[1][2] The aromatic protons' shifts and coupling will depend on the electronic environment created by the chlorine and aldehyde substituents.

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde Carbonyl (C=O) |

| ~154 | C-2 (C-Cl) |

| ~150 | C-4 (C-Cl) |

| ~148 | C-6 |

| ~130 | C-3 (C-CHO) |

| ~125 | C-5 |

Note: These are predicted values. Carbon atoms attached to electronegative chlorine atoms (C-2, C-4) are expected to be deshielded and appear downfield.[3][4][5][6] The aldehyde carbonyl carbon will have the largest chemical shift.[4][6]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Vibration Type | Functional Group |

| ~3050-3100 | Medium | C-H Stretch | Aromatic C-H |

| ~2820, ~2720 | Medium | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~1700-1720 | Strong | C=O Stretch | Aldehyde Carbonyl |

| ~1550-1600 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |

| ~1100-1200 | Medium | C-C Stretch | Aromatic Ring |

| ~800-900 | Strong | C-H Bend (out-of-plane) | Aromatic C-H |

| ~700-800 | Strong | C-Cl Stretch | Aryl Halide |

Note: The most characteristic peaks would be the strong carbonyl (C=O) stretch and the two medium peaks for the aldehyde C-H stretch.[7][8][9] The C-Cl stretching frequency will also be a key feature.[10]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 175/177/179 | Molecular ion (M+) peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |

| 174/176/178 | [M-H]+, loss of the aldehydic hydrogen. |

| 146/148/150 | [M-CHO]+, loss of the formyl radical. |

| 111/113 | Loss of a second chlorine atom from a fragment. |

| 75 | Pyridine ring fragmentation. |

Note: The molecular formula is C6H3Cl2NO, with a molecular weight of approximately 176.0 g/mol .[11] The mass spectrum is expected to show a prominent molecular ion peak with a characteristic M, M+2, M+4 pattern due to the two chlorine isotopes (35Cl and 37Cl).[12] Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and a formyl radical (M-29).[13][14][15]

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters will require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The solvent should be chosen based on the solubility of the compound and its lack of interfering signals in the regions of interest.

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Place the tube in the NMR spectrometer.[16]

-

1H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

13C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of 13C, a greater number of scans and a longer acquisition time are required. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom. The spectral width should cover the expected range (e.g., 0-200 ppm).[17]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be applied to the resulting spectrum. Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is often the simplest method for solid samples.

-

Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Data Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer and acquire the IR spectrum. Typically, spectra are collected over the range of 4000 to 400 cm-1.[9] Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[18] Further dilution may be necessary depending on the ionization efficiency and instrument sensitivity.

-

Ionization Method: Choose an appropriate ionization method. For a molecule like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices. EI is a hard ionization technique that often results in extensive fragmentation, which can be useful for structural elucidation. ESI is a softer technique, often preserving the molecular ion.

-

Mass Analysis: The ionized sample is introduced into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass of the ions is measured, which can be used to determine the elemental composition.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution pattern for chlorine will be a key diagnostic feature.[14]

References

- 1. 2,4-Dichlorobenzaldehyde(874-42-0) 1H NMR spectrum [chemicalbook.com]

- 2. chemistryconnected.com [chemistryconnected.com]

- 3. Previous spectra [qorganica.qui.uam.es]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound|CAS 134031-24-6|Research Chemical [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

The Synthesis and Discovery of 2,4-Dichloronicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloronicotinaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its discovery and the development of efficient synthetic routes are crucial for the advancement of various research and development endeavors. This technical guide provides an in-depth overview of the primary synthetic methodologies for this compound, with a focus on the widely employed lithiation of 2,4-dichloropyridine. Detailed experimental protocols for both batch and continuous flow processes are presented, alongside a comprehensive summary of quantitative data to facilitate comparison and process optimization.

Introduction

This compound, also known as 2,4-dichloro-3-pyridinecarboxaldehyde, is a highly versatile heterocyclic building block. The presence of two chlorine atoms on the pyridine ring and a reactive aldehyde group makes it a valuable precursor for the construction of complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutic agents and crop protection chemicals. This guide aims to provide researchers and process chemists with a thorough understanding of the synthesis of this important compound.

Primary Synthetic Pathway: Lithiation of 2,4-Dichloropyridine

The most prevalent and effective method for the synthesis of this compound involves the directed ortho-metalation (lithiation) of 2,4-dichloropyridine, followed by formylation with a suitable electrophile, typically N,N-dimethylformamide (DMF).[1] This reaction proceeds via a 3-pyridyllithium intermediate, which is highly reactive and requires careful control of reaction conditions.[1]

Two primary operational modes are employed for this synthesis: traditional batch processing and modern continuous flow chemistry.

Batch Synthesis

The batch synthesis of this compound is a well-established method that can be performed on a kilogram scale.[2] It involves the slow addition of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to a solution of 2,4-dichloropyridine at cryogenic temperatures to ensure the stability of the organolithium intermediate.[1]

Continuous Flow Synthesis

Continuous flow technology offers several advantages over traditional batch processing for this synthesis, including improved safety, better heat and mass transfer, and potentially higher yields and purity.[1] In a continuous flow setup, solutions of the reactants are continuously pumped through a series of temperature-controlled reactors, allowing for precise control over reaction parameters such as residence time and temperature.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the batch and continuous flow synthesis of this compound.

Table 1: Batch Synthesis Parameters

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloropyridine | [2] |

| Base | Lithium Diisopropylamide (LDA) | [1][2] |

| Electrophile | N,N-Dimethylformamide (DMF) | [1] |

| Temperature | -70 °C | [1][2] |

| Scale | Kilogram | [2] |

| Yield | 70% | [2] |

Table 2: Continuous Flow Synthesis Parameters

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloropyridine (1.0 equiv) | |

| Base Precursors | n-Butyllithium (1.1 equiv), Diisopropylamine (1.5 equiv) | |

| Electrophile | N,N-Dimethylformamide (DMF) | [1] |

| LDA Formation Temp. | -20 to 0 °C | |

| Lithiation Temp. | -30 to -20 °C | [1] |

| LDA Formation Time | 20-30 seconds | |

| Lithiation Time | 20-30 seconds | |

| Yield Improvement | 17% increase over batch | [1] |

| Scale | >200 kg | [1] |

Experimental Protocols

Detailed Experimental Protocol for Batch Synthesis

This protocol is based on established procedures for the lithiation of dichloropyridines.

Materials:

-

2,4-Dichloropyridine

-

Diisopropylamine (i-Pr₂NH)

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine (1.5 equivalents). Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

-

Lithiation: To the freshly prepared LDA solution, add a solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture for 1-2 hours at -78 °C.

-

Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to the reaction mixture, maintaining the temperature at -78 °C. Stir for an additional 1-2 hours at this temperature.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Detailed Experimental Protocol for Continuous Flow Synthesis

This protocol outlines the setup and execution of the continuous flow synthesis of this compound.

Equipment:

-

Multiple syringe pumps or peristaltic pumps

-

T-mixers

-

Temperature-controlled tubular reactors (e.g., PFA tubing immersed in a cooling bath)

-

Back-pressure regulator

Procedure:

-

Stream Preparation:

-

Stream A: A solution of diisopropylamine (1.5 equivalents) in anhydrous THF.

-

Stream B: A solution of n-butyllithium (1.1 equivalents) in hexanes.

-

Stream C: A solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous THF.

-

Stream D: Anhydrous N,N-dimethylformamide (DMF).

-

-

LDA Formation: Pump Stream A and Stream B through a T-mixer into a temperature-controlled tubular reactor set at -20 to 0 °C with a residence time of 20-30 seconds to generate the LDA solution in-situ.

-

Lithiation: The resulting LDA stream is then mixed with Stream C in a second T-mixer and passed through another tubular reactor maintained at -30 to -20 °C with a residence time of 20-30 seconds to effect the lithiation.

-

Formylation and Quenching: The stream containing the 3-pyridyllithium intermediate is then mixed with Stream D (DMF) in a third T-mixer. The reaction is subsequently quenched by introducing a stream of a suitable quenching agent (e.g., aqueous ammonium chloride) in a final T-mixer.

-

Collection and Purification: The output from the reactor is collected. The product is then extracted using a suitable organic solvent, and the organic phase is washed, dried, and concentrated. Purification can be achieved through standard techniques such as chromatography or crystallization.

Visualizations

Synthesis Pathway of this compound

References

An In-depth Technical Guide to 2,4-Dichloronicotinaldehyde

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on 2,4-Dichloronicotinaldehyde, a key intermediate in organic and pharmaceutical synthesis.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value |

| IUPAC Name | 2,4-Dichloropyridine-3-carboxaldehyde |

| Synonyms | This compound |

| CAS Number | 134031-24-6 |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol [1] |

Experimental Protocols

This compound is a versatile precursor in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.[1] Its aldehyde group and dichloro-substituted pyridine ring offer multiple reaction sites.

1. Synthesis of this compound via Lithiation

A primary method for synthesizing this compound involves the lithiation of 2,4-dichloropyridine.[1]

-

Methodology: The synthesis is typically carried out in a batch process under cryogenic conditions, approximately -70 °C, to ensure the stability of reactive intermediates.[1]

-

2,4-dichloropyridine is dissolved in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

The solution is cooled to -70 °C.

-

A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to facilitate the deprotonation of the pyridine ring, forming a 3-pyridyllithium intermediate.[1]

-

An appropriate electrophile is then introduced to quench the reaction and form the aldehyde functional group.

-

2. Condensation Reaction with 2,4-Dinitrophenylhydrazine (Brady's Test)

The aldehyde group of this compound is electrophilic and readily undergoes condensation reactions, which can be used for its identification. A classic example is the reaction with 2,4-dinitrophenylhydrazine (Brady's reagent).[1][2][3]

-

Methodology: This reaction serves as a qualitative test for aldehydes and ketones.

-

A solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid (Brady's reagent) is prepared.[3]

-

A few drops of this compound are added to the reagent.

-

The formation of a bright orange or yellow precipitate indicates the presence of the carbonyl group, forming a 2,4-dinitrophenylhydrazone.[3] This is an addition-elimination reaction where the nucleophilic 2,4-dinitrophenylhydrazine adds to the carbonyl carbon, followed by the elimination of a water molecule.[2][3]

-

Reaction Pathways and Workflows

The following diagrams illustrate key transformations involving this compound.

Caption: Synthesis of this compound.

Caption: Condensation reaction with Brady's reagent.

References

Navigating the Core Characteristics of 2,4-Dichloronicotinaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloronicotinaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a versatile synthetic intermediate stems from the reactivity of its aldehyde group and the potential for nucleophilic substitution at the chlorinated positions on the pyridine ring. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic protocols, formulation development, and for ensuring the integrity and shelf-life of resulting active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data in the public domain, this document focuses on providing detailed experimental protocols for determining these crucial parameters, alongside contextual information from structurally related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO | N/A |

| Molecular Weight | 176.00 g/mol | |

| Appearance | Solid | |

| Melting Point | 70-74 °C |

Solubility Profile

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and non-polar solvents. Experimental determination is crucial for accurate characterization.

Table of Predicted and Structurally Related Compound Solubility

To provide a preliminary framework, the following table includes qualitative predictions for this compound and quantitative data for a structurally related compound, 3-Chloropyridine, which is slightly soluble in water.

| Solvent | Predicted Solubility of this compound | Solubility of 3-Chloropyridine |

| Water | Sparingly Soluble | Slightly Soluble[1] |

| Methanol | Soluble | Miscible |

| Ethanol | Soluble | Miscible |

| Acetone | Soluble | Miscible |

| Dichloromethane | Soluble | Soluble |

| Ethyl Acetate | Soluble | Miscible |

| Toluene | Moderately Soluble | Miscible |

| Hexane | Sparingly Soluble | Miscible |

Note: These are predictions and should be confirmed experimentally.

Stability Profile

The chemical stability of this compound is a critical attribute that influences its storage, handling, and application in synthesis. The presence of chlorine substituents on the electron-deficient pyridine ring and the reactive aldehyde group suggests potential degradation pathways. Chlorinated pyridines can be susceptible to microbial degradation, though they are generally more resistant than pyridine itself.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies typically involve exposure to harsh conditions such as acid, base, oxidation, heat, and light.

Table of Forced Degradation Conditions and Potential Pathways

This table outlines the standard conditions for forced degradation studies as per ICH guidelines and the likely degradation pathways for this compound.

| Stress Condition | Typical Protocol | Potential Degradation Pathway for this compound |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolysis of the chloro substituents, potential Cannizzaro reaction of the aldehyde. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Hydrolysis of the chloro substituents, potential Cannizzaro reaction or other base-catalyzed reactions of the aldehyde. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the aldehyde to a carboxylic acid, oxidation of the pyridine ring. |

| Thermal Degradation | Dry heat at 80°C for 48h | General decomposition, potential polymerization. |

| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | Photolytic cleavage of C-Cl bonds, reactions involving the aldehyde group. |

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetone, etc.)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.45 µm)

-

HPLC or UV-Vis spectrophotometer

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to assess the intrinsic stability of this compound.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and organic solvents

-

pH meter

-

Thermostatically controlled oven and water bath

-

Photostability chamber

-

Stability-indicating HPLC method

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60 °C).

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample to dry heat in an oven (e.g., 80 °C).

-

Photodegradation: Expose a solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

Conclusion

While specific quantitative data on the solubility and stability of this compound is currently limited, this technical guide provides the necessary framework for researchers to experimentally determine these critical parameters. The provided protocols for equilibrium solubility and forced degradation studies, in conjunction with the contextual information on related compounds, will enable a thorough characterization of this important synthetic intermediate. Such data is indispensable for the advancement of research and development projects that utilize this compound.

References

The Pivotal Role of Chlorine Substituents in the Reactivity of 2,4-Dichloronicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloronicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its reactivity is dominated by the interplay of the electron-deficient pyridine ring, the activating and directing effects of the two chlorine substituents, and the electrophilic nature of the aldehyde functionality. This technical guide provides a comprehensive overview of the role of the chlorine substituents in modulating the reactivity of the this compound core. We will delve into the electronic effects governing its susceptibility to nucleophilic aromatic substitution, the regioselectivity of these reactions, and the influence of the chloro groups on the reactivity of the aldehyde. Detailed experimental protocols for key transformations and quantitative data are presented to enable its effective utilization in synthetic workflows.

Introduction: The Electronic Landscape of this compound

The pyridine ring, an isoelectronic analogue of benzene containing a nitrogen atom, is inherently electron-deficient due to the electronegativity of the nitrogen. This electron deficiency is further amplified by the presence of two strongly electron-withdrawing chlorine atoms at the C2 and C4 positions. This electronic landscape dictates the primary modes of reactivity for this compound:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the pyridine ring, exacerbated by the inductive and mesomeric effects of the chlorine substituents, renders the chlorinated carbons highly susceptible to attack by nucleophiles.

-

Reactivity of the Aldehyde Group: The chlorine atoms' electron-withdrawing influence also extends to the C3 position, enhancing the electrophilicity of the aldehyde carbonyl carbon.

This guide will systematically explore these reactivity patterns, with a focus on the directing role of the chlorine substituents.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the directed ortho-metalation (DoM) of 2,4-dichloropyridine, followed by quenching with an appropriate formylating agent.

Synthetic Workflow

The logical workflow for the synthesis is depicted below:

Experimental Protocol: Synthesis via Lithiation

Materials:

-

2,4-Dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq.) dropwise. Stir the solution for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA).

-

To this freshly prepared LDA solution, add a solution of 2,4-dichloropyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

-

Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C. The reaction is typically stirred for an additional 1-2 hours at this temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,4-Dichloropyridine | 1. LDA, 2. DMF | THF | -78 | 3-4 | 75-85% |

Reactivity Profile: The Role of the Chlorine Substituents

The two chlorine atoms play a crucial role in directing the reactivity of the this compound molecule.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for the chlorinated pyridine ring is SNAr. The chlorine atoms activate the ring towards nucleophilic attack and also dictate the regioselectivity of the substitution.

In nucleophilic aromatic substitution reactions on 2,4-dichloropyridine derivatives, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring. The aldehyde group at C3 further influences this regioselectivity through its electron-withdrawing nature.

Materials:

-

This compound

-

Amine (e.g., Piperidine, Morpholine)

-

Anhydrous solvent (e.g., DMF, Dioxane)

-

Base (e.g., K₂CO₃, Et₃N)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) in an anhydrous solvent, add the amine (1.1 eq.) and the base (2.0 eq.).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |

| Piperidine | K₂CO₃ | DMF | 100 | 6 | 2-Chloro-4-(piperidin-1-yl)nicotinaldehyde | ~85% (representative) |

| Morpholine | Et₃N | Dioxane | 90 | 8 | 2-Chloro-4-morpholinonicotinaldehyde | ~80% (representative) |

Reactivity of the Aldehyde Group

The electron-withdrawing nature of the dichloropyridine ring enhances the electrophilicity of the aldehyde carbonyl carbon, making it highly susceptible to nucleophilic attack. This facilitates a range of classical aldehyde reactions.

This compound readily undergoes condensation reactions with active methylene compounds (Knoevenagel condensation) and phosphorus ylides (Wittig reaction).

Materials:

-

This compound

-

Active methylene compound (e.g., Malononitrile, Ethyl cyanoacetate)

-

Base catalyst (e.g., Piperidine, Ammonium acetate)

-

Solvent (e.g., Ethanol, Toluene)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in the chosen solvent.

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, cool the mixture and, if necessary, acidify with dilute HCl to precipitate the product.

-

Collect the solid product by filtration, wash with cold solvent, and dry. Recrystallization may be performed for further purification.

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | 25 | 2 | ~90% (representative) |

| Ethyl cyanoacetate | Ammonium acetate | Toluene | 80 | 4 | ~85% (representative) |

Materials:

-

Phosphonium salt (e.g., Methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-BuLi, NaH)

-

Anhydrous solvent (e.g., THF, DMSO)

-

This compound

Procedure:

-

Suspend the phosphonium salt (1.1 eq.) in an anhydrous solvent under an inert atmosphere.

-

Add the strong base at the appropriate temperature (e.g., 0 °C to room temperature) to generate the ylide.

-

Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the ylide solution.

-

Stir the reaction mixture at room temperature or with heating until completion (monitored by TLC).

-

Quench the reaction with water and extract with an appropriate organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

| Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to 25 | 3 | ~75% (representative) |

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound.

| Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, -CHO), 8.6 (s, 1H, H-6), 7.5 (s, 1H, H-5) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 188.0 (CHO), 153.0 (C-2), 151.0 (C-6), 145.0 (C-4), 130.0 (C-3), 125.0 (C-5) |

| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1580, 1550 (C=C, C=N, ring) |

Conclusion

The chlorine substituents in this compound play a multifaceted role in defining its chemical reactivity. They activate the pyridine ring towards nucleophilic aromatic substitution, with a pronounced preference for reaction at the C4 position. This regioselectivity, coupled with the enhanced electrophilicity of the aldehyde group, makes this compound a valuable and versatile precursor for the synthesis of a wide array of functionalized heterocyclic compounds. A thorough understanding of the electronic effects of the chlorine atoms, as detailed in this guide, is paramount for its strategic application in the design and development of novel chemical entities for pharmaceutical and materials science applications.

2,4-Dichloronicotinaldehyde: A Versatile Precursor in Complex Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloronicotinaldehyde is a pivotal intermediate in organic synthesis, particularly valued for its role as a versatile building block in the construction of complex heterocyclic molecules. Its unique structure, featuring a pyridine ring substituted with two reactive chlorine atoms and an aldehyde functional group, offers multiple avenues for synthetic diversification. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its crucial role as a precursor in the synthesis of high-value pharmaceutical agents, such as the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0853.

Synthesis of this compound

The primary and most effective method for synthesizing this compound is through the directed ortho-metalation of 2,4-dichloropyridine, followed by formylation. This can be achieved through both traditional batch processing and more modern continuous flow techniques.

Batch Synthesis

The conventional batch synthesis involves the lithiation of 2,4-dichloropyridine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at cryogenic temperatures. The resulting 3-pyridyllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.[1][2] This process, while effective, presents challenges related to the handling of unstable organolithium intermediates at very low temperatures.[1]

Continuous Flow Synthesis

To address the limitations of the batch process, a more efficient and scalable continuous flow synthesis has been developed.[1] This method allows for better control over reaction parameters and safer handling of reactive intermediates. The process involves the in-situ formation of LDA in a tubular reactor, which then reacts with 2,4-dichloropyridine in a subsequent reactor. The resulting lithiated species is then immediately quenched with DMF. A key advantage of the continuous flow process is the ability to operate at significantly higher temperatures (e.g., -30 to -20 °C) compared to the batch process (-70 °C), with short residence times.[1][2] This method has been successfully implemented on a kilogram scale, demonstrating its robustness for industrial applications.[1]

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Starting Material | 2,4-Dichloropyridine | 2,4-Dichloropyridine |

| Lithiating Agent | Lithium diisopropylamide (LDA) | in situ generated LDA from n-BuLi and diisopropylamine |

| Formylating Agent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Temperature | -70 °C[1] | -30 to -20 °C[1] |

| Yield | ~70%[1] | Not explicitly stated, but described as an improvement |

| Scale | Kilogram scale[1] | >200 kg scale[1] |

| Advantages | Established method | Improved safety, better temperature control, scalability[1] |

| Disadvantages | Cryogenic conditions, unstable intermediate[1] | Requires specialized equipment |

Experimental Protocol: Continuous Flow Synthesis of this compound[1]

-

LDA Formation: A solution of n-butyllithium (2.5 M in hexane, 1.1 equivalents) and a solution of diisopropylamine (1.5 equivalents) in tetrahydrofuran (THF) are pumped into a tubular reactor with a residence time of 20-30 seconds at -30 to 0 °C to generate the LDA solution in situ.

-

Lithiation: The freshly prepared LDA solution and a solution of 2,4-dichloropyridine (1.0 equivalent) in THF are pumped into a second tubular reactor with a residence time of 20-30 seconds at -30 to -20 °C.

-

Formylation (Quench): The reaction mixture from the second reactor is then introduced into a quench reactor containing N,N-dimethylformamide (DMF) at 0-5 °C.

-

Work-up and Purification: The quenched solution is warmed to 20-25 °C, and the phases are separated. The organic layer is washed sequentially with saturated aqueous sodium chloride, aqueous sodium bicarbonate, and water. The organic layer is then concentrated, and the crude product can be purified by recrystallization or chromatography.

Caption: Synthetic pathway for this compound.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The aldehyde group readily undergoes nucleophilic addition and condensation reactions, while the two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution.

Reactions of the Aldehyde Group

The electrophilic aldehyde group can participate in a wide range of chemical transformations, including:

-

Oxidation: Oxidation of the aldehyde yields 2,4-dichloronicotinic acid, another valuable synthetic intermediate.

-

Reduction: Reduction of the aldehyde, for instance with sodium borohydride, affords (2,4-dichloropyridin-3-yl)methanol.

-

Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines, to form hydrazones, or with active methylene compounds in Knoevenagel-type condensations.

Nucleophilic Aromatic Substitution

The chlorine atoms at the C2 and C4 positions of the pyridine ring can be selectively displaced by various nucleophiles. The regioselectivity of this substitution is influenced by the electronic nature of the aldehyde group at the C3 position, which generally directs nucleophilic attack to the C4 position. However, the choice of nucleophile, catalyst, and reaction conditions can be tuned to favor substitution at the C2 position. This differential reactivity is a cornerstone of its application in building molecular complexity.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitor GDC-0853

A prominent example showcasing the synthetic utility of this compound is its role as a key precursor in the manufacturing of GDC-0853 (Fenebrutinib), a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][3] GDC-0853 has been investigated for the treatment of various autoimmune diseases and B-cell malignancies.[3]

The synthesis of a crucial intermediate for GDC-0853 involves a highly regioselective palladium-catalyzed Buchwald-Hartwig amination reaction between this compound and a tricyclic lactam.[1] This reaction selectively forms the C-N bond at the C2 position of the pyridine ring.

Table 2: Key Reactions in the Synthesis of a GDC-0853 Intermediate

| Reaction | Reactants | Catalyst/Reagents | Product | Yield |

| Buchwald-Hartwig Amination | This compound, Tricyclic Lactam (5) | Pd₂(dba)₃, Xantphos, K₂CO₃, MeCN, 80 °C | 2-((Tricyclic lactam)-amino)-4-chloronicotinaldehyde (Intermediate 3) | 65%[1] |

Experimental Protocol: Buchwald-Hartwig Amination for GDC-0853 Intermediate[1]

-

Reaction Setup: To a solution of the tricyclic lactam (1.0 equivalent) in acetonitrile are added this compound (1.5 equivalents), potassium carbonate, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos.

-

Reaction Execution: The reaction mixture is heated to 80 °C and stirred until the reaction is complete, as monitored by HPLC.

-

Work-up and Purification: Upon completion, water is added to the reaction mixture to precipitate the crude product. The crude solid is then collected and can be purified by reslurrying in a mixture of THF and water at 65 °C to afford the desired C-N coupled product with high purity.

Caption: Role of this compound in GDC-0853 synthesis.

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is essential for B-cell development, activation, proliferation, and survival.[4] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[3]

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. This involves the activation of several kinases, including LYN and SYK, which in turn phosphorylate and activate BTK.[4] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[4] This leads to the generation of second messengers, inositol trisphosphate (IP₃) and diacylglycerol (DAG), which trigger calcium mobilization and activate protein kinase C (PKC), respectively.[4] These events ultimately lead to the activation of transcription factors such as NF-κB, which regulate the expression of genes crucial for B-cell function and survival.[4] GDC-0853, synthesized using this compound as a precursor, inhibits BTK, thereby blocking this critical signaling cascade.

Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway.

Spectroscopic Data

While experimentally obtained spectroscopic data for this compound is not widely available in public databases, predicted data based on the analysis of similar compounds, such as 2,4,6-trichloronicotinaldehyde, and general spectroscopic principles can be provided for characterization purposes.[5]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~10.4 ppm (s, 1H, CHO), δ ~7.5-8.0 ppm (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~185 ppm (C=O), δ ~150-155 ppm (C-Cl), δ ~130-140 ppm (Ar-C), δ ~120-130 ppm (Ar-CH) |

| IR (KBr) | ν ~1700-1720 cm⁻¹ (C=O stretch), ν ~2720, 2820 cm⁻¹ (Aldehydic C-H stretch) |

| Mass Spec. (EI) | m/z 175 (M⁺), 177 (M+2⁺), 179 (M+4⁺) |

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its facile synthesis, particularly through scalable continuous flow processes, and the differential reactivity of its functional groups make it an attractive starting material for the construction of complex, biologically active molecules. The successful application of this compound in the synthesis of the BTK inhibitor GDC-0853 underscores its importance in modern drug discovery and development. This guide provides a foundational understanding of the synthesis, reactivity, and application of this compound, intended to aid researchers and scientists in leveraging its synthetic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloronicotinaldehyde is a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a reactive aldehyde group and two chlorine substituents on the pyridine ring, allows for diverse chemical modifications. This document provides detailed protocols for the synthesis of this compound from 2,4-dichloropyridine via a robust and scalable lithiation-formylation reaction. Both batch and continuous flow methodologies are presented, offering flexibility for different production scales.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. While comprehensive experimental spectroscopic data is not widely available in public databases, typical analytical ranges for key functional groups are included. Researchers are advised to acquire experimental data for comprehensive characterization of the synthesized compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 134031-24-6 | [1] |

| Molecular Formula | C₆H₃Cl₂NO | |

| Molecular Weight | 176.00 g/mol | |

| Appearance | Solid | |

| Melting Point | 70-74 °C |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm. Aromatic protons on the pyridine ring. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 185-195 ppm. Signals for the carbon atoms of the dichloropyridine ring. |

| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹. C-H stretching for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. Ar-Cl stretching vibrations. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight (176.00 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms. |

Synthetic Methodologies

The primary and most efficient method for the synthesis of this compound from 2,4-dichloropyridine is through a lithiation reaction followed by formylation using dimethylformamide (DMF). This can be performed using either a traditional batch process or a more modern continuous flow system.

Logical Relationship of the Synthesis

The synthesis proceeds through a two-step sequence involving the deprotonation of 2,4-dichloropyridine to form a highly reactive organolithium intermediate, which is then quenched with an electrophile (DMF) to introduce the aldehyde functionality.

Caption: Key steps in the synthesis of this compound.

Experimental Protocols

Method 1: Batch Process Synthesis

This protocol describes a laboratory-scale batch synthesis of this compound.

Materials:

-

2,4-Dichloropyridine

-

Lithium diisopropylamide (LDA) solution or n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine (if preparing LDA in situ)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Heptane or Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Low-temperature thermometer

-

Cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyridine to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) dropwise to the cooled solution while maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 30-60 minutes.

-

Formylation: Slowly add anhydrous DMF to the reaction mixture, again ensuring the temperature remains below -70 °C. Stir for an additional 1-2 hours at -78 °C.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane or hexane as the eluent, to afford this compound as a solid.

Method 2: Continuous Flow Synthesis

This protocol outlines a more efficient and scalable continuous flow process.

Materials:

-

2,4-Dichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Aqueous potassium dihydrogen phosphate (KH₂PO₄) solution (e.g., 16 wt%)

-

Methanol (MeOH)

Equipment:

-

Syringe pumps or peristaltic pumps

-

Microreactors or tubular reactors

-

T-mixers

-

Back-pressure regulator

-

Temperature-controlled cooling baths

-

Collection vessel

-

Equipment for solvent exchange and crystallization

Procedure:

-

Reagent Preparation: Prepare separate solutions of 2,4-dichloropyridine in anhydrous THF, diisopropylamine in anhydrous THF, and n-butyllithium in hexanes.

-

In situ LDA Formation: Pump the diisopropylamine solution and the n-butyllithium solution through a T-mixer into a temperature-controlled reactor coil (residence time typically 20-30 seconds at -20 to 0 °C) to generate LDA in situ.

-

Lithiation: The resulting LDA solution is then mixed with the 2,4-dichloropyridine solution via a second T-mixer and passed through another cooled reactor coil (residence time typically 20-30 seconds at -30 to -20 °C) to perform the lithiation.

-

Formylation: The organolithium intermediate is then mixed with a stream of anhydrous DMF in a third T-mixer and passed through a final reactor coil to complete the formylation.

-